3-Bromo-5H-pyrrolo[2,3-B]pyrazine
Overview
Description
3-Bromo-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The presence of bromine at the 3-position of the pyrrolo[2,3-B]pyrazine scaffold enhances its reactivity and potential for various chemical transformations .
Mechanism of Action
Target of Action
3-Bromo-5H-pyrrolo[2,3-B]pyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound . The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
It is known that 5h-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . This suggests that the compound may interact with kinases, inhibiting their activity and thus affecting the phosphorylation processes they control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine can be achieved through several methods:
Cyclization Method: This involves the cyclization of appropriate precursors under specific conditions.
Direct C-H Arylation: This method involves the direct arylation of the pyrrolo[2,3-B]pyrazine scaffold using bromine sources under catalytic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5H-pyrrolo[2,3-B]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The pyrrolo[2,3-B]pyrazine scaffold can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyrazine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-5H-pyrrolo[2,3-B]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-B]pyrazine: Lacks the bromine atom at the 3-position, resulting in different reactivity and biological activity.
3-Chloro-5H-pyrrolo[2,3-B]pyrazine: Similar structure but with chlorine instead of bromine, leading to different chemical properties and reactivity.
2-Bromo-5H-pyrrolo[2,3-B]pyrazine: Bromine is positioned differently, affecting its chemical behavior and applications.
Uniqueness
3-Bromo-5H-pyrrolo[2,3-B]pyrazine is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic chemistry and drug discovery .
Biological Activity
3-Bromo-5H-pyrrolo[2,3-b]pyrazine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its biological activity. The presence of bromine at the 3-position enhances its lipophilicity and may influence its binding affinity to target proteins. The compound is typically synthesized through various methods including cyclization and functionalization of precursor pyrazines.
Kinase Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in numerous cancers, making them attractive targets for therapeutic intervention. Research has shown that derivatives of 5H-pyrrolo[2,3-b]pyrazine exhibit potent inhibitory effects on FGFR1, with some compounds achieving IC50 values in the low nanomolar range (e.g., IC50 = 0.6 nM for certain derivatives) .
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyrazine Derivatives on FGFR1
Compound | IC50 (nM) | Selectivity | Remarks |
---|---|---|---|
13 | 0.6 | High | Excellent metabolic stability |
9 | 85 | Moderate | Effective at sub-micromolar concentrations |
4 | >100 | Low | Less effective compared to others |
Other Biological Activities
In addition to FGFR inhibition, studies have reported that this compound derivatives also demonstrate activity against other kinases such as Bruton’s tyrosine kinase (BTK), focal adhesion kinase (FAK), and Janus kinase 3 (JAK3) . The structural modifications in these derivatives can lead to varied biological activities, emphasizing the importance of SAR studies.
Case Study 1: FGFR Inhibition
A study focusing on the synthesis and evaluation of various pyrrolo[2,3-b]pyrazine derivatives highlighted the efficacy of compound 13 as a selective FGFR inhibitor. This compound was subjected to in vitro metabolic stability assays and demonstrated low clearance rates in human liver microsomes, indicating favorable pharmacokinetic properties .
Case Study 2: Dual Inhibition Potential
Another study explored the dual inhibition potential of pyrrolopyrazines against cholinesterases (AChE and BChE), which are relevant in Alzheimer’s disease therapy. While not directly related to this compound, it indicates the broader pharmacological relevance of pyrrolopyrazine derivatives .
Table 2: Biological Activities of Selected Pyrrolopyrazines
Compound | Target Enzyme | IC50 (µM) | Activity Type |
---|---|---|---|
6n | AChE | 0.466 ± 0.121 | Inhibitor |
6c | BChE | 0.583 ± 0.052 | Selective Inhibitor |
- | FGFR1 | <1 | Potent Inhibitor |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the pyrrolo[2,3-b]pyrazine scaffold can significantly affect biological activity. For instance, substituents that enhance π–π interactions or steric fit within the ATP binding site of kinases tend to improve inhibitory potency . The analysis suggests that maintaining certain structural features while introducing variations can yield compounds with enhanced selectivity and efficacy.
Properties
IUPAC Name |
3-bromo-5H-pyrrolo[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCWQJGZBIFQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725531 | |
Record name | 3-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-49-3 | |
Record name | 3-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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